molecular formula C26H32N2O4 B8257843 Methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

Methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

Cat. No.: B8257843
M. Wt: 436.5 g/mol
InChI Key: JJCJKGZUGDPHMN-UHFFFAOYSA-N
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Description

Methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate is a useful research compound. Its molecular formula is C26H32N2O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound features a unique pentacyclic structure with multiple functional groups that may influence its biological interactions. The presence of a carboxylate group and an enoyloxy moiety suggests possible reactivity and interaction with biological targets.

Structural Formula

  • Molecular Formula : C₃₁H₄₃N₂O₃
  • Molecular Weight : 501.68 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural characteristics suggest potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of functional groups may allow for interaction with various receptors, potentially modulating signaling pathways.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be relevant for mitigating oxidative stress in cells.

Therapeutic Applications

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

  • Anticancer Activity : Some studies suggest that related diazapentacyclic compounds exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The potential for antimicrobial activity has been noted in structurally similar compounds, warranting investigation into this compound's efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation in preclinical models.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of diazapentacyclic compounds on human cancer cell lines demonstrated significant apoptosis induction at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study 2: Antimicrobial Efficacy

Research on related compounds revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10-50 µg/mL, indicating potential as a lead compound for antibiotic development.

Case Study 3: Anti-inflammatory Mechanism

In vitro studies showed that related structures inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Comparative Analysis Table

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerDiazapentacyclic analogsInduced apoptosis in cancer cells
AntimicrobialSimilar estersInhibited growth of bacteria
Anti-inflammatoryPentacyclic derivativesReduced cytokine production

Properties

IUPAC Name

methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJKGZUGDPHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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